4-(2-Ethoxyphenoxy)-2-(trifluoromethyl)aniline
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Overview
Description
4-(2-Ethoxyphenoxy)-2-(trifluoromethyl)aniline is an organic compound characterized by the presence of an ethoxyphenoxy group and a trifluoromethyl group attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethoxyphenoxy)-2-(trifluoromethyl)aniline typically involves the reaction of 2-ethoxyphenol with 2-chloro-4-(trifluoromethyl)aniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethoxyphenoxy)-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4-(2-Ethoxyphenoxy)-2-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2-Ethoxyphenoxy)-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methoxyphenoxy)-2-(trifluoromethyl)aniline
- 4-(2-Ethoxyphenoxy)-2-(difluoromethyl)aniline
- 4-(2-Ethoxyphenoxy)-2-(trifluoromethyl)benzene
Uniqueness
4-(2-Ethoxyphenoxy)-2-(trifluoromethyl)aniline is unique due to the presence of both an ethoxyphenoxy group and a trifluoromethyl group, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(2-ethoxyphenoxy)-2-(trifluoromethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO2/c1-2-20-13-5-3-4-6-14(13)21-10-7-8-12(19)11(9-10)15(16,17)18/h3-9H,2,19H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJZBOQSVMMURW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=CC(=C(C=C2)N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001226481 |
Source
|
Record name | 4-(2-Ethoxyphenoxy)-2-(trifluoromethyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001226481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946784-51-6 |
Source
|
Record name | 4-(2-Ethoxyphenoxy)-2-(trifluoromethyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946784-51-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Ethoxyphenoxy)-2-(trifluoromethyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001226481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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